molecular formula C15H11NO2 B14627870 2-benzylidene-4H-1,4-benzoxazin-3-one CAS No. 55894-84-3

2-benzylidene-4H-1,4-benzoxazin-3-one

Cat. No.: B14627870
CAS No.: 55894-84-3
M. Wt: 237.25 g/mol
InChI Key: LIZJZQCYTCJLHF-UHFFFAOYSA-N
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Description

2-Benzylidene-4H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazinone family

Preparation Methods

The synthesis of 2-benzylidene-4H-1,4-benzoxazin-3-one can be achieved through several methods. One common approach involves the reaction of anthranilic acid with benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a cyclization process, forming the benzoxazinone ring structure. Another method involves the use of o-halophenols and 2-halo-amides in a copper-catalyzed coupling reaction, which provides a convenient and efficient route to the desired compound .

Chemical Reactions Analysis

2-Benzylidene-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms in the benzoxazinone ring. Major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

2-Benzylidene-4H-1,4-benzoxazin-3-one has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent. In medicine, it is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties. Additionally, the compound has applications in the agricultural industry as a pesticide and herbicide .

Mechanism of Action

The mechanism of action of 2-benzylidene-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. It can also modulate signaling pathways involved in inflammation and pain, thereby exerting its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

2-Benzylidene-4H-1,4-benzoxazin-3-one can be compared with other similar compounds, such as 2-phenyl-4H-3,1-benzoxazin-4-one and 2,2’-(1,4-phenylene)bis(4H-3,1-benzoxazin-4-one). These compounds share a similar benzoxazinone core structure but differ in their substituents and functional groups.

Properties

CAS No.

55894-84-3

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-benzylidene-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H11NO2/c17-15-14(10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-15/h1-10H,(H,16,17)

InChI Key

LIZJZQCYTCJLHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC3=CC=CC=C3O2

Origin of Product

United States

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